1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is a compound that features a unique combination of a boron-containing dioxaborolane ring and an azulene moiety. Azulene is known for its vibrant blue color and distinct fluorescence properties, making this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- typically involves the reaction of azulene derivatives with boronic acid or boronate esters under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions may include elevated temperatures and the use of solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The azulene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated azulene derivatives.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the development of fluorescent probes for bioimaging and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- exerts its effects is primarily through its interaction with molecular targets via its boron and azulene moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The azulene moiety contributes to the compound’s fluorescence properties, which are exploited in imaging and sensing technologies.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaborolane derivatives: Compounds with similar boron-containing rings but different substituents.
Azulene derivatives: Compounds featuring the azulene moiety with various functional groups.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is unique due to the combination of the boron-containing dioxaborolane ring and the azulene moiety. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and reactivity, making it valuable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
620634-44-8 |
---|---|
Molecular Formula |
C16H19BO2 |
Molecular Weight |
254.1 g/mol |
IUPAC Name |
2-azulen-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-12-8-6-5-7-9-13(12)14/h5-11H,1-4H3 |
InChI Key |
WSXZIGGWQXCQSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.